molecular formula C7H15N3O3 B556029 D-Homocitrulline CAS No. 121080-96-4

D-Homocitrulline

Cat. No. B556029
CAS RN: 121080-96-4
M. Wt: 189.21 g/mol
InChI Key: XIGSAGMEBXLVJJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Homocitrulline is a structural homolog to citrulline and can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The formation of homocitrulline is known as carbamoylation or carbamylation .


Synthesis Analysis

Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . A study created a rigorous tryptic-like model system of both citrulline and homocitrulline-containing peptides that included appropriate and well-defined controls and fragment analogues to quantify the citrulline effect and investigate whether there is an effect for homocitrulline residues as well .


Molecular Structure Analysis

Homocitrulline is one methylene group longer than citrulline, but similar in structure . The metabolite is generated from a lysine residue after lysine reacts with cyanate . Cyanate is present in the human body in equilibrium with urea .


Chemical Reactions Analysis

Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . The formation of homocitrulline is known as carbamoylation or carbamylation .


Physical And Chemical Properties Analysis

D-Homocitrulline has a CAS Number of 121080-96-4 and a molecular weight of 189.21 .

Scientific Research Applications

Biomarker for Renal Diseases

D-Homocitrulline (HCit) is considered a promising biomarker for monitoring diseases such as chronic renal failure and atherosclerosis. It is formed by the carbamylation of ε-amino groups of lysine residues in proteins . A study has described a tandem mass spectrometric method for measuring total, protein-bound, and free HCit in plasma samples, highlighting its potential in clinical diagnostics .

2. Differentiating Acute from Chronic Renal Failure HCit has been evaluated as a serum marker to differentiate acute renal failure (ARF) from chronic renal failure (CRF). The presence of HCit, which results from the carbamylation of ε-amino groups of lysine residues, could be useful in distinguishing between these two conditions .

Mechanism of Action

Target of Action

D-Homocitrulline, a structural homolog to citrulline, can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain . The primary targets of D-Homocitrulline are the lysine residues present in proteins .

Mode of Action

The formation of D-Homocitrulline, known as carbamoylation or carbamylation, occurs when lysine residues in the polypeptide chain react nonenzymatically with cyanate . Cyanate is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . This modification alters the protein’s structure and function, leading to various downstream effects.

Biochemical Pathways

D-Homocitrulline is involved in essential metabolic pathways such as the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals . The formation of D-Homocitrulline, or carbamylation, predominantly takes place in two types of situations in humans: uremia and inflammation .

Pharmacokinetics

Instead, its formation is likely influenced by the levels of its precursors (lysine, cyanate, urea, and thiocyanate) and the presence of the enzyme myeloperoxidase .

Result of Action

The carbamylation of proteins, resulting in the formation of D-Homocitrulline, can alter protein structural and functional properties . This alteration is involved in the progression of various diseases, as carbamylation-derived products are bioactive compounds that trigger specific and inappropriate cellular responses . For instance, carbamylation may promote hormone and enzyme inactivation .

Action Environment

The formation of D-Homocitrulline is influenced by environmental factors. For example, smoking increases the circulating thiocyanate concentration and thus enhances the carbamylation of proteins . Furthermore, conditions that cause carbamylation, in particular the use of high concentrations of urea, should be avoided when studying the presence of citrulline in tissues or in a protein .

Safety and Hazards

D-Homocitrulline is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Homocitrulline is a structural homolog to citrulline and can be present in proteins and peptides as a product of posttranslational modification . The similarities between citrulline and homocitrulline are relevant in two ways. First, as structural analogs, they can act as confounding factors in assays aimed at specifically measuring just one of them . Second, immunization with proteins containing one of the amino acids can elicit antibodies that also recognize the other . These findings are particularly interesting, as smoking is the only environmental factor that has been associated with the development of RA .

properties

IUPAC Name

(2R)-2-amino-6-(carbamoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAGMEBXLVJJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)N)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426461
Record name D-HOMOCITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Homocitrulline

CAS RN

121080-96-4
Record name N6-(Aminocarbonyl)-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121080-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocitrulline, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-HOMOCITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCITRULLINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837O9SMA7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Homocitrulline
Reactant of Route 2
Reactant of Route 2
D-Homocitrulline
Reactant of Route 3
Reactant of Route 3
D-Homocitrulline
Reactant of Route 4
Reactant of Route 4
D-Homocitrulline
Reactant of Route 5
Reactant of Route 5
D-Homocitrulline
Reactant of Route 6
D-Homocitrulline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.